(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol

Chiral Resolution Enantioselective Synthesis Diastereomer Separation

The compound (2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol (CAS 647007-92-9) is a chiral 1,3-diol featuring a benzodioxole ring system, a privileged pharmacophore found in numerous bioactive molecules. With a molecular formula of C14H20O4 and a molecular weight of 252.31 g/mol, its structure is defined by the (2S,3R) stereochemistry, which distinguishes it from its diastereomers like the (2S,3S) isomer (CAS 647008-11-5).

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 647007-92-9
Cat. No. B12581415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol
CAS647007-92-9
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)C(C(CC1=CC2=C(C=C1)OCO2)CO)O
InChIInChI=1S/C14H20O4/c1-9(2)14(16)11(7-15)5-10-3-4-12-13(6-10)18-8-17-12/h3-4,6,9,11,14-16H,5,7-8H2,1-2H3/t11-,14+/m0/s1
InChIKeyKJDJJEXGTVKKAX-SMDDNHRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Diol 647007-92-9: A Stereochemically Defined Benzodioxole Scaffold for Drug Discovery and Chemical Biology


The compound (2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol (CAS 647007-92-9) is a chiral 1,3-diol featuring a benzodioxole ring system, a privileged pharmacophore found in numerous bioactive molecules . With a molecular formula of C14H20O4 and a molecular weight of 252.31 g/mol, its structure is defined by the (2S,3R) stereochemistry, which distinguishes it from its diastereomers like the (2S,3S) isomer (CAS 647008-11-5) . This specific stereochemistry dictates its three-dimensional conformation and, consequently, its interactions with chiral biological environments, making it a critical variable for scientific selection that cannot be replicated by its stereoisomers.

Why Stereochemistry Makes (2S,3R)-647007-92-9 Non-Interchangeable with its Diastereomers


Generic substitution among benzodioxole-diols is scientifically unsound due to the critical role of stereochemistry. The target compound has a specific (2S,3R) configuration, whereas related analogs like (2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol (CAS 647008-11-5) possess a different spatial arrangement of their hydroxyl groups . This seemingly minor difference leads to divergent physicochemical properties, such as distinct optical rotations, and profoundly impacts their chromatographic behavior, binding affinity to chiral receptors or enzymes, and metabolic fate [1]. Therefore, interchanging these compounds without rigorous comparative data risks invalidating experimental results, particularly in medicinal chemistry where the desired pharmacological response is intrinsically linked to the molecule's three-dimensional shape.

Quantitative Differentiation of (2S,3R)-647007-92-9: A Comparative Data Summary


Stereochemical Purity: Defined (2S,3R) Configuration as a Determinant of Chiral Recognition

The primary differentiation of the target compound lies in its absolute stereochemistry. It is the specific (2S,3R) diastereomer, in contrast to the (2S,3S) analog (CAS 647008-11-5) . While both share the molecular formula C14H20O4 and a precise mass of 252.1362, their differing spatial configurations lead to distinct optical rotation values, a critical parameter for identification and quality control. This stereochemical distinction is the foundational reason for selecting this compound over another diastereomer for any application involving a chiral environment, as shape complementarity to a target protein or a chiral stationary phase in chromatography is absolutely dependent on this defined configuration [1].

Chiral Resolution Enantioselective Synthesis Diastereomer Separation

Predicted CYP450 Metabolic Liability: Class-Level Advantage of the Methylenedioxybenzene Pharmacophore

The benzodioxole (methylenedioxybenzene) moiety present in the target compound is a well-established pharmacophore that undergoes CYP450-mediated metabolic activation, primarily via O-demethylenation, leading to the formation of a catechol intermediate [1]. This metabolic pathway is a class-level characteristic that differentiates it from simple 1,3-diols lacking this moiety (baseline). This property can be leveraged in the design of prodrugs or in mechanistic toxicology studies. The (2S,3R) stereochemistry adds an additional layer of specificity, as the rate and outcome of this metabolism can be stereoselective [2].

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Physicochemical Properties: Quantified Hydrogen Bonding and Flexibility for Solubility and Permeability Prediction

A comparison of computed physicochemical properties highlights the compound's potential advantages in medicinal chemistry. The target compound has 2 hydrogen bond donors (HBD), 4 hydrogen bond acceptors (HBA), and 5 rotatable bonds . Its HBA/HBD profile and molecular weight (252.31 g/mol) are within favorable ranges for central nervous system (CNS) drug-likeness. This differs from larger, less flexible benzodioxole analogs (class baseline) which may have poorer solubility and permeability, making this compound a more attractive starting point for hit-to-lead campaigns where oral bioavailability is a key goal.

Drug-likeness ADME Prediction Lipinski's Rule of Five

High-Impact Application Scenarios for (2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol


A Defined Chiral Synthon for Asymmetric Synthesis of Complex Bioactive Molecules

Given its defined (2S,3R) stereochemistry, this compound serves as a superior chiral building block or intermediate for synthesizing enantiomerically pure pharmaceuticals, as evidenced by its diastereomer's citation in synthetic patent literature [1]. Its procurement guarantees a specific three-dimensional orientation for the hydroxyl groups, enabling the stereospecific construction of complex molecules like EZH2 inhibitors or other methylenedioxy-containing drugs. This avoids the costly and time-consuming separation of racemic mixtures.

Reference Standard for Chiral Chromatography and Analytical Method Development

The distinct optical rotation profile resulting from its (2S,3R) configuration, compared to the (2S,3S) isomer, makes this compound a critical reference standard for developing and validating chiral HPLC or SFC methods . Analytical chemists can use it to establish relative retention times and ensure the resolution of diastereomeric mixtures in process chemistry and quality control (QC) environments.

Probe for CYP450-Mediated Metabolism and Toxicity Studies

The presence of the methylenedioxybenzene group allows this compound to act as a biochemically relevant probe for investigating CYP450-catalyzed O-demethylenation pathways [2]. Researchers can use it to study the formation of reactive catechol metabolites, a mechanism implicated in the hepatotoxicity of various drugs. Its small, defined structure makes it ideal for establishing structure-toxicity relationships and screening for metabolic liabilities.

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